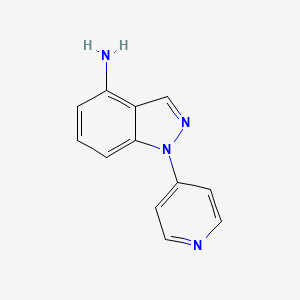

1-(4-Pyridinyl)-1H-indazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10N4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

1-pyridin-4-ylindazol-4-amine |

InChI |

InChI=1S/C12H10N4/c13-11-2-1-3-12-10(11)8-15-16(12)9-4-6-14-7-5-9/h1-8H,13H2 |

InChI Key |

GPJDHGKKWSROCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=NN(C2=C1)C3=CC=NC=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for the 1 4 Pyridinyl 1h Indazol 4 Amine Scaffold and Its Structural Analogs

Established Synthetic Pathways for 1H-Indazole Core Formation

The formation of the bicyclic 1H-indazole ring is the foundational step in synthesizing the target compound. A variety of synthetic methods have been developed, which can be broadly categorized into cyclocondensation/annulation reactions and metal-catalyzed coupling approaches.

Cyclocondensation and annulation reactions are classic and widely used methods for constructing the indazole core from acyclic or monocyclic precursors. These methods typically involve the formation of one or two nitrogen-carbon bonds to close the pyrazole (B372694) ring onto a benzene (B151609) framework.

A prominent strategy is the [3+2] cycloaddition or annulation, which involves reacting a three-atom component with a two-atom component. organic-chemistry.org One common approach utilizes the reaction of in situ generated benzynes with diazo compounds or their precursors, such as N-tosylhydrazones. organic-chemistry.orgacs.orgorgsyn.org The reaction of a benzyne (B1209423) with a monosubstituted diazo compound initially forms a 3H-indazole, which then rearranges to the more thermodynamically stable 1H-indazole. orgsyn.org Similarly, N-tosylhydrazones can react with arynes under mild conditions to afford 3-substituted 1H-indazoles. organic-chemistry.org

Other established cyclocondensation methods include:

Condensation of o-hydroxyaryl ketones or aldehydes with hydrazine (B178648) : This straightforward method involves the reaction of an ortho-hydroxy substituted benzene derivative with hydrazine or its derivatives, often catalyzed by a mild acid like ammonium (B1175870) chloride, to form the indazole ring. chemicalbook.comsamipubco.com

Reductive cyclization of o-nitroaryl compounds : Aldehydes with a nitro group at the ortho position can serve as precursors. For instance, a 2-nitrobenzaldehyde (B1664092) can be condensed with malonic acid and ammonium formate, followed by a reductive cyclization to yield the indazole system. chemicalbook.com

Intramolecular cyclization of arylhydrazones : Arylhydrazones derived from o-haloaryl ketones can undergo intramolecular C-N bond formation. nih.gov Electrochemical methods have also been developed for the radical Csp²–H/N–H cyclization of arylhydrazones to form 1H-indazoles. rsc.org

| Method | Precursors | Key Features |

| [3+2] Annulation | Arynes and Hydrazones/Diazo compounds | Forms 3-substituted or 1,3-disubstituted indazoles under mild conditions. organic-chemistry.orgacs.org |

| Condensation | o-Hydroxybenzaldehydes and Hydrazine | A green and efficient method, often using grinding protocols. samipubco.com |

| Reductive Cyclization | o-Nitrobenzaldehydes | Involves formation of an intermediate followed by cyclization upon reduction. chemicalbook.com |

| Intramolecular Amination | 1-Aryl-2-(2-nitrobenzylidene)hydrazines | Achieved in the presence of a base like potassium tert-butoxide. organic-chemistry.org |

| Electrochemical Cyclization | Arylhydrazones | A sustainable method using anodic oxidation to form the N-N bond. rsc.org |

Transition-metal catalysis has emerged as a powerful tool for both the formation and functionalization of the indazole core. These methods often offer high efficiency, functional group tolerance, and regioselectivity.

Copper-catalyzed reactions are frequently employed for indazole synthesis. For instance, a one-pot synthesis from 2-haloacetophenones can be achieved through a CuO-catalyzed amination with methyl hydrazine, followed by intramolecular cyclization. chemicalbook.com Another key copper-mediated approach is the intramolecular Ullmann-type reaction, where an N-aryl hydrazone undergoes cyclization to form the 1H-indazole. thieme-connect.comthieme-connect.comacs.org This has been developed into a scalable process for producing highly functionalized indazoles. acs.org

Palladium-catalyzed reactions, particularly the Suzuki-Miyaura cross-coupling, are indispensable for creating C-C bonds. While often used for post-synthesis functionalization (as discussed later), palladium catalysis can also be involved in the core-forming step. For example, an intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones has been reported for the synthesis of 1H-indazoles. nih.gov Rhodium and cobalt catalysts have also been utilized in C-H activation/annulation sequences to construct the indazole scaffold. nih.govresearchgate.net

| Catalyst System | Reaction Type | Substrates | Significance |

| Copper (e.g., Cu₂O, Cu(OAc)₂) ** | Intramolecular Cyclization / Amination | o-Haloaryl N-sulfonylhydrazones, o-Haloacetophenones | Enables cyclization under relatively mild conditions. chemicalbook.comnih.gov |

| Palladium (e.g., Pd(OAc)₂) | C-H Amination / Annulation | Aminohydrazones, Pyrazoles and Alkynes | Offers a direct route to 1H-indazoles via C-H functionalization. nih.gov |

| Rhodium (e.g., [Cp*RhCl₂]₂) ** | C-H Activation / Annulation | Imidates and Nitrosobenzenes | Allows for the synthesis of substituted 1H-indazoles under mild conditions with O₂ as the oxidant. nih.gov |

| Silver (e.g., Ag(I) salts) | Intramolecular Oxidative C-H Amination | Hydrazones | Effective for synthesizing 3-substituted indazoles that are otherwise difficult to access. nih.govacs.org |

Directed Synthesis of 1-Substituted 1H-Indazol-4-amine Derivatives

Once the indazole core is formed, the next critical steps are the regioselective introduction of the 4-pyridinyl group at the N1 position and the amine group at the C4 position.

The alkylation or arylation of the indazole nitrogen is a crucial step that is often complicated by the presence of two reactive nitrogen atoms (N1 and N2), leading to potential regioisomers. nih.govbeilstein-journals.org The distribution of N1 and N2 products is influenced by steric and electronic factors of the indazole ring substituents, the nature of the alkylating/arylating agent, and the reaction conditions (base, solvent). nih.govbeilstein-journals.org

To synthesize 1-(4-pyridinyl)-1H-indazole, a nucleophilic substitution reaction between an indazole anion and an activated pyridine (B92270) derivative (e.g., 4-halopyridine) is typically employed. Achieving high regioselectivity for the N1 position is paramount. Studies have shown that for N-alkylation, the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) generally favors the formation of the N1-substituted product. nih.gov The thermodynamic stability of the 1H-indazole tautomer over the 2H-tautomer often drives the reaction towards N1 substitution. nih.gov For N-arylation with electron-deficient heteroaryles like pyridine, conditions for a nucleophilic aromatic substitution (SNAr) are required, often involving deprotonation of the indazole followed by reaction with the 4-halopyridine. nih.gov

For example, the alkylation of 5-cyano indazole with 4-(chloromethyl)pyridine (B78701) in the presence of an ionic liquid as a phase transfer catalyst has been shown to produce the N1-substituted product, 1-((pyridin-4-yl)methyl)-1H-indazole-5-carbonitrile. researchgate.net This demonstrates the feasibility of introducing the pyridinyl moiety at the N1 position.

Introducing an amino group at the C4 position of the indazole ring requires a regioselective functionalization strategy. The direct C-H amination at C4 is challenging due to the reactivity of other positions on the ring. nih.gov Therefore, this transformation is typically achieved through a two-step process: introduction of a suitable functional group at the C4 position, followed by its conversion to an amine.

Common strategies include:

Reduction of a 4-Nitroindazole : A widely used method involves the synthesis of a 4-nitro-1H-indazole intermediate. The nitro group acts as a precursor to the amine and can be introduced through nitration of the indazole ring, although regioselectivity can be an issue. A more controlled approach is to start from a precursor already containing the nitro group, such as a 2-fluoro-5-nitrobenzonitrile, which can be cyclized to form the 4-nitroindazole. The subsequent reduction of the nitro group to an amine is a standard transformation, readily accomplished with reagents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.

Amination of a 4-Haloindazole : Alternatively, a halogen (e.g., bromine or chlorine) can be introduced at the C4 position. This can be followed by a nucleophilic aromatic substitution with ammonia (B1221849) or a protected amine equivalent, or through a metal-catalyzed amination reaction such as the Buchwald-Hartwig amination.

The synthesis of 1H-indazol-4-amine itself has been documented, highlighting that pathways to functionalize this specific position are established. ontosight.ai

Strategies for Diversification and Library Synthesis of 1-(4-Pyridinyl)-1H-indazol-4-amine Analogs

The creation of chemical libraries of this compound analogs is essential for exploring structure-activity relationships in drug discovery programs. Diversification can be achieved by modifying the indazole core, the pyridinyl substituent, or both.

A common strategy involves a divergent synthetic approach starting from a common intermediate. For instance, a 4-nitro-1H-indazole or a 4-bromo-1H-indazole can serve as a key branching point.

Library Synthesis Strategy:

Core Functionalization : Begin with a 4-substituted 1H-indazole (e.g., 4-bromo-1H-indazole).

N1-Arylation : Introduce a library of substituted pyridines (or other heterocycles) at the N1 position using the N-arylation conditions described previously. This allows for variation of the pyridinyl moiety.

C-C Bond Formation : Utilize the bromine at the C4 position for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a diverse range of aryl or alkyl groups. rsc.orgnih.govnih.gov This would generate a library of 4-aryl-1-(4-pyridinyl)-1H-indazoles.

Conversion to Amine : Alternatively, the 4-bromo intermediate can be converted to the 4-amino group at a later stage via Buchwald-Hartwig amination, allowing for the synthesis of the target amine analogs.

Another powerful strategy involves functionalizing a pre-formed 1-(4-pyridinyl)-1H-indazole scaffold. If other positions on the indazole ring are halogenated (e.g., at C3, C5, or C7), these can serve as handles for diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. nih.govresearchgate.net For example, recent work has demonstrated the synthesis of novel N1-acylated 5-(4-pyridinyl)indazole derivatives, showcasing the modification of a pre-existing pyridinyl-indazole scaffold. researchgate.netnih.gov This highlights the modular nature of indazole synthesis, which is highly amenable to the generation of diverse chemical libraries.

Introduction of Cyano and Carboxamide Groups

A prevalent modification of the pyridinyl moiety involves the introduction of cyano and carboxamide functionalities, particularly at the 2-position. These modifications are often achieved through nucleophilic aromatic substitution reactions on a suitably activated pyridine ring.

A common synthetic route commences with the reaction of an indazole derivative with 2-cyano-4-chloropyridine. This reaction typically proceeds in the presence of a base to facilitate the coupling. The resulting 1-(2-cyanopyridin-4-yl)-1H-indazole can then be further elaborated. For instance, the cyano group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, which can subsequently be converted to a variety of amides through standard amide coupling protocols. Alternatively, the cyano group can be directly converted to a primary amide or other derivatives.

A notable example is the synthesis of 1-(2-methylcarbamoyl-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide. In this synthesis, the key step is the conversion of a 1-(2-cyano-pyridin-4-yl) precursor to the desired methylcarbamoyl derivative. This transformation can be achieved by treatment with monomethylamine. nih.gov

Table 1: Synthesis of Pyridinyl-Modified 1H-Indazole Analogs

| Starting Material | Reagent(s) and Conditions | Product | Yield (%) | Reference |

| Indazole-3-carboxylic acid methyl ester, 2-cyano-4-chloropyridine | Base | 1-(2-cyanopyridin-4-yl)-1H-indazole-3-carboxylic acid | Not Reported | nih.gov |

| 1-(2-cyanopyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Monomethylamine | 1-(2-methylcarbamoyl-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Not Reported | nih.gov |

Derivatization of the Indazole Benzene Ring

The benzene ring of the indazole nucleus provides another avenue for structural diversification. The introduction of substituents on this ring can significantly impact the biological activity of the resulting compounds. Common strategies for derivatization include palladium-catalyzed cross-coupling reactions and N-acylation.

N1-Acylation

Acylation at the N1 position of the indazole ring is a frequently employed strategy to introduce a variety of side chains. This modification is typically achieved by reacting the N1-unsubstituted indazole with an appropriate acylating agent, such as an acid chloride or a carboxylic acid in the presence of a coupling agent.

For instance, a series of N1-acylated 5-(4-pyridinyl)indazole derivatives have been synthesized as potent and selective haspin inhibitors. researchgate.netnih.gov The synthesis of these compounds often starts with a Suzuki-Miyaura cross-coupling reaction between a bromo-substituted indazole and a pyridineboronic acid to construct the 5-(4-pyridinyl)indazole core. This intermediate is then acylated at the N1 position. nih.gov

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the C-C bond formation and has been extensively used for the derivatization of the indazole benzene ring. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at specific positions of the indazole nucleus, most commonly at the C5 or C7 positions, starting from the corresponding bromo-substituted indazole.

The reaction conditions for Suzuki-Miyaura coupling on indazole scaffolds typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent system, often a mixture of an organic solvent and water. researchgate.netnih.govnih.govresearchgate.net Microwave irradiation has also been successfully employed to accelerate these reactions. researchgate.netresearchgate.net

A variety of aryl and heteroaryl boronic acids can be used as coupling partners, leading to a diverse library of substituted indazole derivatives. The choice of catalyst, base, and solvent can influence the reaction efficiency and yield. For example, the coupling of 3-bromoindazoles with various boronic acids has been achieved under microwave irradiation using Pd(PPh₃)₄ and Cs₂CO₃ in a mixture of 1,4-dioxane/EtOH/H₂O. researchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling for Indazole Derivatization

| Bromo-Indazole Derivative | Boronic Acid | Catalyst/Base/Solvent | Product | Yield (%) | Reference |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂/K₂CO₃/DME | 1-Ethyl-5-(N-Boc-2-pyrrolyl)-1H-indazole | High | nih.gov |

| 3-Bromo-1H-indazol-5-amine | Arylboronic acids | Pd(OAc)₂/RuPhos/K₃PO₄/Dioxane-H₂O | 3-Aryl-1H-indazol-5-amine derivatives | Good to Excellent | researchgate.net |

| 3-Bromoindazoles | Various boronic acids | Pd(PPh₃)₄/Cs₂CO₃/1,4-Dioxane-EtOH-H₂O (Microwave) | 3-Substituted indazoles | 66-82 | researchgate.net |

| 5-Bromo-1H-indazol-3-amine | Pyridin-3-ylboronic acid | Not specified | 5-(Pyridin-3-yl)-1H-indazol-3-amine | Good | nih.gov |

Structure Activity Relationship Sar Studies of 1 4 Pyridinyl 1h Indazol 4 Amine Derivatives

Identification of Structural Determinants for Biological Potency

The biological activity of 1-(4-Pyridinyl)-1H-indazol-4-amine derivatives is intricately linked to the specific arrangement of their core structural motifs and the nature of their substituents. The indazole ring, the pyridinyl group, and the amino substituent at the 4-position of the indazole all play critical roles in defining the molecule's ability to bind to its biological target.

The indazole scaffold is a prevalent feature in many kinase inhibitors and serves as a crucial anchor for binding to the target protein. rsc.orgnih.gov Its bicyclic structure provides a rigid framework that can be appropriately functionalized to achieve specific interactions within the binding pocket of a kinase. The nitrogen atoms of the indazole ring are key participants in forming hydrogen bonds with amino acid residues in the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. nih.govnih.gov For instance, the pyridine-like nitrogen atom of the indazole can act as a hydrogen bond acceptor, while the pyrrole-like NH group can serve as a hydrogen bond donor. nih.gov These interactions are fundamental for the stable binding of the inhibitor and are a recurring theme in the SAR of many indazole-based compounds. The replacement of the indazole core with other heterocyclic systems, such as pyrazolo[1,5-a]pyridine, has been shown to significantly impact potency, underscoring the importance of the indazole ring's specific geometry and hydrogen bonding capabilities. nih.gov

The pyridinyl moiety attached to the indazole ring is another critical determinant of biological activity. The position of the nitrogen atom within the pyridine (B92270) ring dictates the vector and nature of interactions the molecule can form. In the case of this compound, the nitrogen at the 4-position of the pyridine ring can engage in hydrogen bonding or other electrostatic interactions with the target protein.

Substitutions on the pyridine ring can further modulate the electronic properties and steric profile of the ligand, thereby influencing its binding affinity. A recent review highlighted that the presence and position of specific functional groups on pyridine derivatives can enhance their antiproliferative activity. nih.gov Conversely, the introduction of bulky groups can lead to a decrease in activity, suggesting that the size and shape of the substituent are critical for optimal fit within the binding site. nih.gov

| Compound | Substitution on Pyridine Ring | Effect on Activity | Reference |

| Derivative A | -OMe | Enhanced | nih.gov |

| Derivative B | -OH | Enhanced | nih.gov |

| Derivative C | -C=O | Enhanced | nih.gov |

| Derivative D | -NH2 | Enhanced | nih.gov |

| Derivative E | Halogen atoms | Decreased | nih.gov |

| Derivative F | Bulky groups | Decreased | nih.gov |

Biological Activities and Molecular Target Interactions of 1 4 Pyridinyl 1h Indazol 4 Amine Analogs

Enzyme Inhibition Studies

Analogs of 1-(4-Pyridinyl)-1H-indazol-4-amine have been investigated for their ability to inhibit a range of enzymes critical to cell signaling and immune regulation. These studies have revealed potent inhibitory activity against several classes of kinases and other enzymes.

Tyrosine Kinase Inhibition

The 3-aminoindazole structure is recognized as an effective hinge-binding fragment for tyrosine kinase inhibitors. This has led to the development of numerous indazole-based compounds targeting various receptor and non-receptor tyrosine kinases.

Leukocyte-specific protein tyrosine kinase (Lck) , a key enzyme in T-cell mediated inflammatory responses, has been a target for N-4-pyrimidinyl-1H-indazol-4-amine inhibitors. By replacing a phenol (B47542) group with a 4-amino(5-methyl-1H-indazole) moiety, researchers developed compounds with comparable enzyme potency and improved pharmacokinetic profiles. A 3D-QSAR study on a series of 42 N-4-pyrimidinyl-1H-indazol-4-amine derivatives provided insights into the structure-activity relationships for Lck inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) are crucial for angiogenesis, and their inhibition is a key strategy in cancer therapy. A series of 3-aminoindazole derivatives incorporating an N,N'-diaryl urea (B33335) at the C4-position have been shown to potently inhibit the tyrosine kinase activity of the VEGFR and platelet-derived growth factor receptor (PDGFR) families. Specifically, N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869) is an orally active multitargeted receptor tyrosine kinase inhibitor based on this scaffold.

Furthermore, indazole derivatives have been identified as potent inhibitors of FGFR1 . Virtual screening and subsequent in vitro testing identified [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine as an FGFR1 inhibitor with an IC50 value of 100 nM. Some selective FGFR inhibitors have advanced to clinical investigation.

Regarding the Epidermal Growth Factor Receptor (EGFR) , while some pyrazolo[3,4-d]pyrimidine derivatives, structurally related to indazoles, inhibit cell growth, this is not always associated with direct EGFR blockage but rather with downstream signaling components like Src tyrosine kinase. A series of 4-(phenylamino)quinazoline and -pyridopyrimidine acrylamides have been developed as irreversible inhibitors of the ATP binding site of EGFR.

The inhibition of Akt , a serine/threonine kinase, is also a relevant therapeutic strategy. While direct inhibition of Akt by this compound analogs is not explicitly detailed in the provided results, the broader class of serine/threonine kinase inhibitors, which includes Akt inhibitors, is a major area of research.

| Target Kinase | Compound/Analog Class | Key Findings |

| Lck | N-4-Pyrimidinyl-1H-indazol-4-amines | Indazole as a phenol isostere improves pharmacokinetics. 3D-QSAR models have been developed to understand structure-activity relationships. |

| VEGFR | 4-substituted 3-aminoindazoles (e.g., ABT-869) | Potent inhibition of the VEGFR family of receptor tyrosine kinases. |

| FGFR | Indazole derivatives | Identification of potent inhibitors like [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine (IC50 = 100 nM). |

| EGFR | 4-(Phenylamino)quinazolines/pyridopyrimidines | Irreversible inhibition of the EGFR ATP binding site. |

Serine/Threonine Kinase Inhibition

Protein serine/threonine kinases are crucial regulators of numerous cellular processes, and their inhibitors are actively being developed for various diseases, including cancer.

Haspin kinase , a serine/threonine kinase essential for proper chromosome alignment during mitosis, is a target for indazole-based inhibitors. An indazolylimidazopyridazinamine compound, CHR-6494, is a potent and reversible inhibitor of haspin with an IC50 of 2 nM.

Rho-associated coiled-coil containing protein kinase (ROCK) , a serine/threonine kinase involved in cell contraction, adhesion, and proliferation, is another important target. Indazoles are among the various classes of ROCK inhibitors. A series of 4-aryl-thiazole-2-amines were designed as ROCK-II inhibitors, with the most potent compound exhibiting an IC50 value of 20 nM. Structure-activity relationship studies indicated that 4-pyridine substitutions were generally more potent.

| Target Kinase | Compound/Analog Class | Potency (IC50) |

| Haspin | Indazolylimidazopyridazinamine (CHR-6494) | 2 nM |

| ROCK-II | 4-aryl-thiazole-2-amines | 20 nM (most potent compound) |

Other Enzyme Targets

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in immune suppression within the tumor microenvironment. A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated as IDO1 inhibitors. Compound 35 from this series demonstrated potent IDO1 inhibition with an IC50 of 0.74 µM in an enzymatic assay and also exhibited inhibitory activity against tryptophan 2,3-dioxygenase (TDO).

| Target Enzyme | Compound/Analog Class | Potency (IC50) | Key Findings |

| IDO1 | 4,6-substituted-1H-indazoles (e.g., compound 35) | 0.74 µM (enzymatic assay) | Dual inhibitor of IDO1 and TDO with in vivo antitumor activity. |

Cellular Pharmacological Effects

The enzyme inhibitory activities of this compound analogs translate into significant cellular effects, most notably the inhibition of cancer cell proliferation through various mechanisms.

Antiproliferative Activity against Cancer Cell Lines

Indazole derivatives have demonstrated broad antiproliferative activity against a variety of human cancer cell lines.

A series of 1H-indazole-3-amine derivatives were evaluated against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. Compound 6o showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and exhibited good selectivity for normal cells.

New 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to indazoles, have been shown to be potent inhibitors of cell growth in the A431 human epidermoid carcinoma cell line. Similarly, 1H-benzo[f]indazole-4,9-dione derivatives have shown cytotoxic activity against MCF-7 breast adenocarcinoma and HT-29 colorectal carcinoma cells, with IC50 values ranging from 28.8 to 124.6 µM.

The haspin kinase inhibitor CHR-6494 potently induces apoptosis in HeLa, HCT-116, and MDA-MB-231 cells with IC50 values of 473, 500, and 752 nM, respectively. Furthermore, a 4,6-substituted-1H-indazole derivative (compound 35), which inhibits IDO1, showed antitumor activity in a CT26 xenograft model.

| Compound/Analog Class | Cancer Cell Line(s) | Potency (IC50) |

| 1H-indazole-3-amine derivatives (e.g., compound 6o) | K562 (chronic myeloid leukemia) | 5.15 µM |

| 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidines | A431 (epidermoid carcinoma) | Potent inhibitors of cell growth |

| 1H-benzo[f]indazole-4,9-dione derivatives | MCF-7 (breast), HT-29 (colorectal) | 28.8 - 124.6 µM |

| Haspin Kinase Inhibitor (CHR-6494) | HeLa, HCT-116, MDA-MB-231 | 473 nM, 500 nM, 752 nM, respectively |

Mechanisms of Cell Growth Inhibition

The antiproliferative effects of these indazole analogs are often mediated by the induction of apoptosis and/or cell cycle arrest.

For instance, pyrazolo[3,4-b]pyridine derivatives have been shown to induce cell cycle arrest and apoptosis. Compound 9a caused S-phase arrest in HeLa cells, while compound 14g induced G2/M arrest in MCF-7 cells and S-phase arrest in HCT-116 cells. Both compounds also induced apoptosis in these cell lines.

Similarly, a 1H-indazole-3-amine derivative, compound 6o, was found to affect apoptosis and the cell cycle, potentially by inhibiting Bcl-2 family members and the p53/MDM2 pathway. Novel tetrahydro-triazolo[3,4-a]isoquinoline chalcones have been shown to induce G1 phase cell cycle arrest and apoptosis in breast cancer cells. Other studies have also reported cell cycle arrest at the G2/M phase and apoptosis induction by various heterocyclic compounds. Amentoflavone, for example, induces G1 cell-cycle arrest and apoptosis in non-small cell lung cancer cells.

| Compound/Analog Class | Mechanism of Action | Cell Line(s) |

| Pyrazolo[3,4-b]pyridines | Cell cycle arrest (S or G2/M phase), Apoptosis induction | HeLa, MCF-7, HCT-116 |

| 1H-indazole-3-amine derivatives (e.g., compound 6o) | Apoptosis, Cell cycle arrest (inhibition of Bcl-2 and p53/MDM2 pathway) | K562 |

| Tetrahydro-triazolo[3,4-a]isoquinoline chalcones | G1 phase cell cycle arrest, Apoptosis induction | Breast cancer cells |

| Pyranoquinoline derivatives | G2/M phase cell cycle arrest, Apoptosis induction | MCF-7, HCT-116, HepG-2, A549 |

| Amentoflavone | G1 cell-cycle arrest, Apoptosis induction | Non-small cell lung cancer cells |

Modulation of Intracellular Signaling Pathways

Analogs of this compound have been shown to modulate critical intracellular signaling pathways involved in cancer and immune response. The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which is frequently deregulated in various tumors, is a key target. The derivative GDC-0941, which incorporates a 1H-indazol-4-yl group, is a potent inhibitor of class I PI3K, demonstrating the capacity of this scaffold to interfere with this pro-survival pathway. nih.gov

Furthermore, derivatives of 1H-indazole-4-amine have been developed as inhibitors of tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase 1 (IDO1), which are crucial immune checkpoint enzymes. nih.gov Inhibition of these enzymes can activate T cell-mediated antitumor immune responses. For example, the derivative HT-28 has been shown to reduce the expression of the regulatory T-cell marker Foxp3 while increasing the expression of CD8 (a marker for cytotoxic T cells) and the pro-inflammatory cytokine TNF-α within tumor tissue. nih.gov This demonstrates a clear modulation of the tumor microenvironment's signaling landscape, shifting it towards an anti-tumor state. nih.gov

Other related indazole structures have been found to influence apoptosis and the cell cycle through the p53/MDM2 pathway. nih.gov While not direct analogs of this compound, these findings suggest that the broader indazole class of compounds can engage with fundamental cellular processes that control cell fate. nih.gov

Molecular Target Engagement and Binding Specificity

The engagement of this compound analogs with their molecular targets is characterized by specific binding affinities and can be detailed through biophysical methods.

Receptor Binding Affinities and Selectivity

The efficacy of 1H-indazol-4-amine analogs often correlates with their high binding affinity and selectivity for specific molecular targets. For instance, a series of nitro-aryl 1H-indazole derivatives have been synthesized and evaluated for their ability to inhibit IDO1 and TDO. nih.gov The structure-activity relationship (SAR) studies indicated that the substituent at the C-6 position of the indazole ring plays a significant role in determining the activity and selectivity for IDO1 versus TDO. nih.gov

Certain derivatives demonstrated nanomolar potency against TDO. nih.gov The selectivity of these compounds is a critical feature; for example, while some derivatives are potent TDO inhibitors with minimal effect on IDO1, others act as dual-target inhibitors. nih.gov

Below is a table summarizing the inhibitory activities of selected 1H-indazole-4-amine analogs against IDO1 and TDO.

| Compound | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) | Selectivity Profile |

| HT-28 | >50 | 0.62 | TDO Selective |

| HT-30 | >50 | 0.17 | TDO Selective |

| HT-37 | 0.91 | 0.46 | Dual IDO1/TDO |

Data sourced from Eur J Med Chem. 2022 Nov 5:241:114625. nih.gov

The pyridinyl moiety itself can contribute to binding at various receptors. Studies on other pyridine (B92270) derivatives have shown binding to adenosine (B11128) receptors, with some compounds displaying selectivity for the A3 subtype over A1 and A2A receptors. nih.gov This highlights the potential for the pyridine group in the parent compound to influence receptor interactions.

Biophysical Characterization of Ligand-Protein Interactions

To fully understand the molecular interactions between a ligand and its protein target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. nih.govnicoyalife.com These methods provide quantitative data on binding kinetics and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the real-time association and dissociation of molecules. labmanager.com By immobilizing a protein target on a sensor chip and flowing the ligand (e.g., an indazole analog) over the surface, one can determine the on-rate (k_on) and off-rate (k_off) of the interaction, from which the equilibrium dissociation constant (K_D) is calculated. researchgate.net SPR is particularly useful for analyzing kinetics and screening for binding partners. labmanager.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govnicoyalife.com In an ITC experiment, the ligand is titrated into a solution containing the protein, and the resulting heat change is measured. nicoyalife.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_A), enthalpy change (ΔH), and stoichiometry (n). researchgate.net It is considered the gold standard for determining binding thermodynamics. labmanager.com

The development of potent and selective inhibitors like GDC-0941, which contains the 1H-indazol-4-yl moiety, relies on such biophysical characterization to confirm target engagement and elucidate the binding mechanism at the molecular level. nih.gov These techniques are essential for confirming that a compound binds to its intended target with high affinity and for understanding the forces that drive the interaction. nih.gov

Computational Chemistry and in Silico Approaches in Research on 1 4 Pyridinyl 1h Indazol 4 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 1-(4-Pyridinyl)-1H-indazol-4-amine, this analysis is crucial for understanding their mechanism of action as inhibitors, often targeting the ATP-binding site of kinases like the leukocyte-specific protein tyrosine kinase (Lck).

Molecular docking simulations are employed to determine the most stable binding pose, or conformation, of a ligand within a protein's active site. This process is essential for understanding how the compound achieves its inhibitory effect.

In a study of N-4-Pyrimidinyl-1H-indazol-4-amines, a class of compounds closely related to this compound, molecular docking was used to establish the bioactive conformation of the most potent molecule in the series. nih.gov This conformation was then used as a template to build the structures for the rest of the compounds in the dataset, ensuring a consistent and relevant starting point for further analysis. nih.gov The validation of a docking protocol is a critical step, often achieved by "redocking" the native ligand into the protein's binding site and measuring the root-mean-square deviation (RMSD) between the predicted pose and the crystallographically determined pose; an RMSD value of less than 2.0 Å is generally considered a successful validation.

The primary goal of this analysis is to identify the conformation that results in the lowest binding energy, indicating the most favorable and likely binding mode. This information is foundational for rational drug design, allowing researchers to modify the ligand's structure to improve its fit and affinity for the target.

Once the optimal binding pose is identified, a detailed analysis of the interactions between the ligand and the amino acid residues of the protein's binding pocket is performed. These interactions are key to the ligand's affinity and specificity. For kinase inhibitors like the indazol-4-amine derivatives, these interactions typically include:

Hydrogen Bonds: These are crucial for anchoring the ligand in the correct orientation. Docking studies on related heterocyclic inhibitors have shown the importance of hydrogen bond interactions with specific residues such as Asp, Asn, Tyr, and Gln in the active site of protein kinases. nih.gov

π-π Stacking: The aromatic rings present in the indazole and pyridine (B92270) moieties can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe) and Histidine (His) within the binding site. nih.gov

In studies of similar azaindazole derivatives, docking results have identified specific interactions with active site amino acids such as LEU43, GLN109, and PHE23, which are critical for binding. The binding energy, a calculated value representing the strength of the interaction, is a key output of these studies. For example, specific derivatives have shown high bonding interactions with binding energies recorded in kcal/mol.

The table below summarizes typical interactions observed in docking studies of kinase inhibitors structurally related to this compound.

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Example) |

| Hydrogen Bond | Amine or Pyridine Nitrogen | Asp, Gln, Tyr |

| Hydrophobic | Indazole Ring | Leu, Ile, Val |

| π-π Stacking | Pyridine/Indazole Rings | Phe, His |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Capacity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com

For N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors, a three-dimensional QSAR (3D-QSAR) study using Comparative Molecular Field Analysis (CoMFA) was performed on a dataset of 42 molecules. nih.gov The goal was to build a model that could correlate the structural features of these inhibitors with their Lck inhibition activity. nih.gov

The robustness of the resulting CoMFA model was demonstrated by strong statistical parameters. nih.gov The model yielded a high cross-validated correlation coefficient (r²cv) of 0.603 and a conventional correlation coefficient (r²) of 0.983. nih.gov The predictive power of the model was further validated using a test set of 10 molecules, which resulted in a predictive correlation coefficient of 0.921. nih.gov These statistics indicate a reliable and predictive QSAR model.

| Statistical Parameter | Value | Significance |

| Cross-validated r² (r²cv) | 0.603 | Indicates good internal model robustness |

| Conventional r² | 0.983 | Shows a strong correlation for the training set |

| Predictive r² (for test set) | 0.921 | Demonstrates high predictive power for new compounds |

A key outcome of QSAR studies is the identification of molecular descriptors—physicochemical properties or structural features—that significantly influence the biological activity of the compounds. In 3D-QSAR methods like CoMFA, these "descriptors" are represented by contour maps. nih.gov These maps highlight regions in 3D space around the aligned molecules where modifications are likely to increase or decrease potency.

Steric Contour Maps: Indicate areas where bulky substituents would be favorable for activity (often colored green) or unfavorable (often colored yellow).

Electrostatic Contour Maps: Show regions where positive charge is beneficial (blue contours) or where negative charge would enhance activity (red contours).

By analyzing these contour maps, medicinal chemists can gain valuable information about the structural requirements for potent Lck inhibition, guiding the design of new derivatives with improved efficacy. nih.gov

Advanced Computational Simulations

Beyond initial docking and QSAR studies, more advanced computational methods like molecular dynamics (MD) simulations are used to provide a more dynamic and realistic view of the ligand-protein complex. MD simulations model the movements and interactions of atoms over time, confirming the stability of the binding pose predicted by docking. nih.govnih.gov These simulations can reveal subtle conformational changes and the persistence of key interactions, such as hydrogen bonds, throughout the simulation period, thereby validating the accuracy of the initial docking results. nih.gov

Molecular Dynamics Simulations to Evaluate Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the stability of a ligand-protein complex, revealing the dynamic nature of their interactions.

For scaffolds related to this compound, such as indazol-pyrimidine derivatives, MD simulations have been employed to explore their binding interaction and stability with target proteins. nih.govresearchgate.net These simulations, often run for durations like 100 nanoseconds, track the conformational changes of both the ligand and the protein. Key metrics are analyzed to assess the stability of the complex:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the course of the simulation suggests that the ligand has found a stable binding mode within the protein's active site. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue in the protein to identify its flexibility. researchgate.net High fluctuations in residues at the binding site could indicate instability, while stable residue positions suggest a consistent interaction pattern with the ligand.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of the ligand-protein complex. nih.govfrontiersin.org This calculation helps in quantifying the affinity of the compound for its target, providing a theoretical basis that often correlates with experimental potency values. nih.gov

Through these analyses, researchers can visualize and understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and stability of indazole-based inhibitors. nih.gov

Virtual Screening for Identification of Novel Scaffolds and Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method is instrumental in identifying novel chemical scaffolds or analogs of a known inhibitor like this compound. The process can be broadly categorized into two approaches:

Structure-Based Virtual Screening (SBVS): This method relies on the known 3D structure of the target protein. A large database of compounds is computationally "docked" into the binding site of the protein, and scoring functions are used to estimate the binding affinity of each compound. nih.gov The top-scoring molecules are then selected for further experimental validation. This approach is effective for discovering compounds with diverse chemical structures that can fit into the target's active site.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach utilizes the structure of a known active ligand (like this compound) as a template. The screening process then searches for other molecules in a database that have similar structural or chemical properties (e.g., shape, pharmacophore features) to the known active molecule.

These screening methods allow for the rapid evaluation of millions of compounds, significantly narrowing down the candidates for synthesis and biological testing. frontiersin.org For kinase inhibitors, virtual screening has been successfully used to identify novel heterocyclic compounds, including pyrazole (B372694) and pyridine derivatives, that can serve as starting points for new drug development projects. researchgate.net

Computational Assessment of Pharmacokinetic and "Druggable" Properties for Design Optimization

Beyond assessing how a compound binds to its target, computational methods are crucial for predicting its behavior within an organism. The evaluation of pharmacokinetic properties and "druggability" helps to identify and eliminate compounds that are likely to fail in later stages of drug development due to poor absorption, distribution, metabolism, excretion (ADME), or toxicity. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters

In silico ADME prediction models use the chemical structure of a compound to estimate various pharmacokinetic parameters. These predictions are vital for optimizing the design of lead compounds. For classes of molecules including indazole and pyridine derivatives, several key parameters are routinely calculated. nih.govnih.gov

A study on anticancer agents derived from indazol-pyrimidine, a scaffold structurally similar to this compound, included a computational analysis of their ADMET properties. nih.gov The types of parameters evaluated in such studies are summarized in the table below.

| Parameter Category | Predicted Property | Significance in Drug Design |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the percentage of a drug absorbed through the human intestine. |

| Caco-2 Permeability | An in vitro model for predicting human drug absorption. | |

| Blood-Brain Barrier (BBB) Penetration | Indicates if a compound is likely to cross the BBB, which is crucial for CNS-targeting drugs. | |

| Distribution | Plasma Protein Binding (PPB) | Affects the amount of free drug available to act on its target. |

| Metabolism | CYP2D6 Inhibition | Predicts potential drug-drug interactions by assessing inhibition of key metabolic enzymes. |

| Toxicity | AMES Toxicity | Predicts the mutagenic potential of a compound. |

| hERG Inhibition | Assesses the risk of cardiac toxicity. |

This table is representative of in silico ADME predictions for indazole-based compounds and is based on methodologies described in the cited literature. nih.gov

These computational predictions help guide the modification of chemical structures to improve their pharmacokinetic profiles, for instance, by enhancing absorption or reducing potential toxicity. japtronline.com

Computational Approaches to Evaluate "Druggability" and Lead-likeness

"Druggability" refers to the likelihood that a compound possesses the necessary physicochemical properties to be developed into an orally active drug. Several computational rules and parameters are used to assess this, with the most famous being Lipinski's Rule of Five. These guidelines help to ensure that a compound has a reasonable profile for oral bioavailability.

For novel indazol-pyrimidine derivatives, computational studies have evaluated their drug-like and lead-like properties. nih.gov The key parameters assessed are often presented in a tabular format to allow for easy comparison against established rules.

| Physicochemical Property | Lipinski's Rule of Five Guideline | Significance |

| Molecular Weight (MW) | ≤ 500 g/mol | Affects absorption and diffusion. |

| LogP (Lipophilicity) | ≤ 5 | Influences solubility, permeability, and metabolic stability. |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Impacts solubility and membrane permeability. |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Impacts solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | Correlates with membrane permeability and oral bioavailability. |

This table outlines key parameters used to assess druggability based on Lipinski's Rule of Five and is representative of analyses performed on related indazole scaffolds. nih.govresearchgate.net

By calculating these properties in silico, chemists can prioritize compounds that not only show high potency at their biological target but also have a favorable druggability profile, increasing the probability of success in preclinical and clinical development. nih.gov

Future Directions in Research and Potential Therapeutic Trajectories for 1 4 Pyridinyl 1h Indazol 4 Amine Derivatives

Expansion of the Biological Target Landscape and Disease Area Applications

Initially recognized for their kinase inhibitory activity, the therapeutic potential of 1-(4-pyridinyl)-1H-indazol-4-amine derivatives is being explored against a wider array of biological targets and disease indications. researchgate.netnih.gov This expansion is driven by the structural versatility of the indazole nucleus, which allows for modifications to target various enzymes and receptors implicated in different pathologies. nih.gov

Oncology: A primary focus remains on cancer therapy. Researchers are investigating the efficacy of these derivatives against a range of malignancies by targeting key signaling pathways. For instance, derivatives have been designed and synthesized as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical mediator of angiogenesis, with some compounds showing potent activity. rsc.org Others have been developed as inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, which is often overexpressed in cancers like neuroblastoma. nih.gov Furthermore, the 1H-indazole-3-amine scaffold has been identified as an effective hinge-binding fragment for tyrosine kinases, leading to the development of compounds with promising antitumor activity. nih.gov Research has also explored their role as inhibitors of fibroblast growth factor receptor (FGFR), with some derivatives showing potent antiproliferative activities against nasopharyngeal carcinoma cell lines. dntb.gov.ua The anti-proliferative effects of these compounds are often linked to their ability to induce apoptosis and cause cell cycle arrest. nih.govresearchgate.net

Neurodegenerative and Inflammatory Diseases: Beyond oncology, there is growing interest in the application of indazole derivatives in neurodegenerative and inflammatory disorders. Fyn, a non-receptor tyrosine kinase involved in neuronal functions and inflammatory processes, has been identified as a potential target. researchgate.net Its inhibition could offer therapeutic benefits in conditions like Alzheimer's and Parkinson's diseases. researchgate.net Additionally, certain 1H-pyridin-4-yl-3,5-disubstituted indazoles have demonstrated anti-inflammatory and analgesic properties. researchgate.net

Infectious Diseases: The 3-aminoindazole scaffold is a key component of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections, highlighting the potential of this chemical class in antiviral therapy. nih.gov

The following table summarizes the expanding biological targets for indazole derivatives:

| Biological Target | Therapeutic Area | Key Findings |

| VEGFR-2 | Oncology | Potent inhibition of angiogenesis. rsc.org |

| PLK4 | Oncology (Neuroblastoma) | Significant antiproliferative activity. nih.gov |

| Tyrosine Kinases | Oncology | Effective hinge-binding and tumor growth suppression. nih.gov |

| FGFR | Oncology (Nasopharyngeal Carcinoma) | Potent antiproliferative activities in vitro and in vivo. dntb.gov.ua |

| Fyn Kinase | Neurodegenerative/Inflammatory Diseases | Potential therapeutic for Alzheimer's and Parkinson's. researchgate.net |

| HIV-1 Capsid | Infectious Diseases | High potency in the treatment of HIV-1. nih.gov |

| Aurora Kinases | Oncology | Sub-type selective kinase inhibition. nih.gov |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Oncology | Suppression of the immunosuppressive tumor microenvironment. nih.gov |

Development of Advanced Synthetic Methodologies for Enhanced Chemical Diversity

The exploration of the full therapeutic potential of this compound derivatives is intrinsically linked to the development of robust and versatile synthetic methods. researchgate.netorganic-chemistry.org Traditional synthetic routes are being supplemented and, in some cases, replaced by innovative strategies that offer greater efficiency, regioselectivity, and access to a broader range of structural analogs.

Modern Synthetic Approaches:

Palladium-Catalyzed Reactions: Palladium catalysis plays a crucial role in the synthesis of substituted indazoles. Methods like the Suzuki-Miyaura cross-coupling reaction have been employed for the efficient synthesis of 3-aryl-1H-indazol-5-amines. acs.org Furthermore, palladium-catalyzed intramolecular amination of aryl halides provides a pathway to a wide variety of substituted indazoles. samipubco.com

Copper-Catalyzed Reactions: Copper-catalyzed reactions have emerged as a powerful tool for constructing the indazole core and for C-N bond formation. organic-chemistry.org One-pot, three-component reactions catalyzed by copper(I) oxide nanoparticles offer an efficient and environmentally friendly route to 2H-indazole derivatives. organic-chemistry.org

[3+2] Cycloaddition Reactions: The [3+2] dipolar cycloaddition of arynes with sydnones or hydrazones presents a mild and efficient method for synthesizing 1H-indazoles and 2H-indazoles, respectively. organic-chemistry.orgacs.org

Photocatalysis: Visible-light-promoted photocatalysis is a modern approach for the direct C3-amidation of 2H-indazoles, offering a more efficient and environmentally friendly alternative to traditional methods that often require harsh conditions and expensive reagents. acs.org

These advanced methodologies facilitate the creation of diverse libraries of this compound derivatives, which is essential for comprehensive structure-activity relationship (SAR) studies.

The following table highlights some advanced synthetic methods for indazole derivatives:

| Synthetic Method | Key Features |

| Palladium-Catalyzed Cross-Coupling | High efficiency for C-C and C-N bond formation. acs.orgsamipubco.com |

| Copper-Catalyzed Multicomponent Reactions | "Green" synthesis, operational simplicity. organic-chemistry.org |

| [3+2] Cycloaddition | Mild reaction conditions, good to excellent yields. organic-chemistry.orgacs.org |

| Photocatalytic C-H Amidation | Environmentally friendly, avoids harsh reagents. acs.org |

| Electrochemical Synthesis | Selective N1-acylation of indazoles. organic-chemistry.org |

Strategies for Rational Design of Next-Generation Indazole-Based Compounds

The development of next-generation this compound derivatives is increasingly guided by rational design principles, moving beyond traditional trial-and-error approaches. researchgate.netorganic-chemistry.org These strategies leverage computational tools and a deep understanding of target-ligand interactions to design compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Key Rational Design Strategies:

Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structure of the target protein to design inhibitors that fit precisely into the active site. SBDD has been successfully used to develop potent and selective inhibitors of various kinases. nih.gov Molecular docking studies are a cornerstone of SBDD, helping to predict the binding modes and affinities of designed compounds. rsc.org

Fragment-Based Drug Design (FBDD): FBDD involves identifying small, low-affinity fragments that bind to the target protein and then growing or linking them to create more potent lead compounds. This strategy has been applied to identify novel indazole-based inhibitors. nih.gov

Molecular Hybridization: This strategy involves combining structural features from different known active compounds to create a new hybrid molecule with potentially enhanced activity or a novel mechanism of action. This has been used to design and synthesize indazole derivatives with antitumor activity. nih.gov

Scaffold Hopping: By replacing a core scaffold with a bioisosteric equivalent, researchers can explore new chemical space and potentially improve a compound's properties. For example, replacing a phenol (B47542) group with an indazole has been shown to improve pharmacokinetic properties while maintaining potency. researchgate.net

The following table summarizes the impact of rational design strategies:

| Design Strategy | Outcome | Example |

| Structure-Based Drug Design | Potent and selective inhibitors | Design of irreversible and mutant-selective EGFR inhibitors. nih.gov |

| Fragment-Based Drug Design | Novel hit compounds | Identification of an indazole derivative targeting PLK4. nih.gov |

| Molecular Hybridization | Enhanced antitumor activity | Creation of indazole derivatives with improved efficacy. nih.gov |

| Scaffold Hopping | Improved pharmacokinetics | Replacement of a phenol with an indazole in Lck inhibitors. researchgate.net |

Interdisciplinary Research Approaches for Comprehensive Compound Characterization

A holistic understanding of the therapeutic potential of this compound derivatives necessitates a collaborative, interdisciplinary approach. This involves integrating expertise from various scientific fields to comprehensively characterize these compounds from molecular interactions to their effects in complex biological systems.

Key Interdisciplinary Collaborations:

Medicinal Chemistry and Structural Biology: The synergy between synthetic chemists and structural biologists is crucial for iterative cycles of design, synthesis, and structural analysis (e.g., X-ray crystallography, NMR spectroscopy), leading to the optimization of lead compounds.

Computational Chemistry and In Vitro/In Vivo Biology: Molecular dynamics simulations and other computational methods can provide insights into the dynamic behavior of ligand-receptor complexes and predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. rsc.orgresearchgate.net These predictions are then validated through in vitro assays (e.g., cell-based assays, enzyme kinetics) and in vivo studies in animal models. nih.govdntb.gov.ua

Pharmacology and Toxicology: A thorough evaluation of the pharmacological effects and toxicological profiles of lead compounds is essential for their progression towards clinical development. This includes assessing their efficacy, selectivity, and potential off-target effects. nih.gov

By fostering these interdisciplinary collaborations, researchers can accelerate the discovery and development of safe and effective therapies based on the this compound scaffold. The comprehensive data generated through these integrated approaches will be pivotal in guiding future research and realizing the full therapeutic potential of this promising class of compounds.

Q & A

Q. What are the established synthetic routes for 1-(4-Pyridinyl)-1H-indazol-4-amine, and how can reaction conditions be optimized?

The synthesis of pyridine-indazole derivatives typically involves coupling reactions under catalytic conditions. For example, a Pd/Cu-catalyzed cross-coupling between 3-(4-iodo-1H-pyrazol-1-yl)pyridine and cyclopropanamine in dimethyl sulfoxide (DMSO) with cesium carbonate as a base and copper(I) bromide as a catalyst yields the target compound at 35°C over 48 hours . Key optimization parameters include:

- Catalyst loading : Adjusting Cu(I)Br concentrations to balance reactivity and side reactions.

- Solvent selection : Polar aprotic solvents like DMSO enhance reaction rates due to their high polarity.

- Temperature control : Lower temperatures (e.g., 35°C) may reduce decomposition but require longer reaction times.

Purification often involves liquid-liquid extraction (e.g., dichloromethane) followed by column chromatography with gradient elution (e.g., ethyl acetate/hexane) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra (e.g., δ 8.87 ppm for pyridine protons) confirm regiochemistry and substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS (e.g., m/z 215 [M+H]⁺) validates molecular weight and isotopic patterns .

- Melting Point Analysis : Sharp melting ranges (e.g., 104–107°C) indicate high crystallinity and purity .

Q. How can researchers screen the biological activity of this compound in vitro?

- Kinase Inhibition Assays : Use ATP-competitive binding assays with recombinant kinases (e.g., JAK/STAT family) to measure IC₅₀ values.

- Cellular Viability Tests : Employ MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, A549) to assess cytotoxicity .

- Structural Analogues : Compare activity with derivatives like 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine to identify structure-activity relationships (SARs) .

Advanced Research Questions

Q. What mechanistic insights exist for copper-catalyzed coupling reactions in synthesizing this compound?

Copper(I) bromide facilitates Ullman-type coupling by activating the C–I bond in the pyrazole precursor, enabling nucleophilic attack by the amine. The base (Cs₂CO₃) deprotonates the amine, enhancing its nucleophilicity. Computational studies (DFT) suggest a single-electron transfer (SET) mechanism, with Cu(I)/Cu(III) redox cycles stabilizing intermediates . Contradictions in catalytic efficiency (e.g., lower yields with CuCl vs. CuBr) may arise from halide ligand effects on transition-state stabilization .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles (e.g., triclinic P1 space group, α = 79.906°). For this compound derivatives, SCXRD reveals intramolecular hydrogen bonds between the pyridine nitrogen and amine protons, stabilizing the planar structure . Challenges include growing crystals in high-purity solvents (e.g., ethanol/water mixtures) and mitigating disorder in flexible substituents .

Q. How should researchers address contradictions in reported synthetic yields or biological activity?

- Yield Discrepancies : Re-evaluate solvent purity, catalyst batch variability, or moisture sensitivity. For example, DMSO hygroscopicity can reduce reaction efficiency if not anhydrous .

- Biological Data Variability : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate via orthogonal methods (e.g., Western blotting alongside viability assays) .

Q. What computational methods support the design of this compound derivatives?

- Molecular Docking : Use AutoDock Vina to predict binding modes in kinase active sites (e.g., p38 MAPK) .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to analyze electronic effects (e.g., electron-withdrawing groups on pyridine altering HOMO/LUMO gaps) .

Methodological Notes

- Factorial Design for Optimization : Apply 2³ factorial experiments to test variables (catalyst loading, temperature, solvent ratio) and identify significant factors via ANOVA .

- Theoretical Frameworks : Integrate cheminformatics tools (e.g., QSAR models) to prioritize derivatives for synthesis based on predicted pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.